molecular formula C10H11ClFNO B3161663 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide CAS No. 872124-85-1

2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B3161663
CAS No.: 872124-85-1
M. Wt: 215.65 g/mol
InChI Key: RAKOSWBWXGXGRF-ZETCQYMHSA-N
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Description

Contextualization within Amide Chemistry and Chiral Organohalides

The core structure of the compound is the amide bond, one of the most fundamental functional groups in organic chemistry and biology. researchgate.net Amides are formed by the N-acylation of amines, a widely researched reaction. researchgate.net In the case of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide, the synthesis would typically involve the reaction of (1S)-1-(4-fluorophenyl)ethylamine with chloroacetyl chloride or a related acylating agent. ijpsr.info

The molecule is also a chiral organohalide. Chirality, or the "handedness" of a molecule, is a critical concept in medicinal chemistry because different enantiomers (non-superimposable mirror images) of a drug can have vastly different biological activities. The (1S) designation indicates a specific three-dimensional arrangement at the stereocenter, which is derived from the chiral amine precursor. smolecule.com This defined stereochemistry makes the compound a valuable asset in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a target molecule.

The presence of the chloroacetyl group classifies it as an organohalide. The chlorine atom serves as a reactive site, specifically a leaving group, which can be displaced in nucleophilic substitution reactions. This reactivity allows for the attachment of various other functional groups, further extending the synthetic possibilities.

Table 1: Key Structural Features of this compound

Feature Description Significance
Amide Group -C(=O)N- A stable, ubiquitous functional group central to peptides and many synthetic materials.
Chiral Center (1S)-configuration at the ethylamine (B1201723) carbon Provides stereochemical control, crucial for synthesizing enantiomerically pure compounds. smolecule.com
Organohalide Contains a C-Cl bond The chlorine atom is a reactive handle for further chemical transformations.

| Fluorophenyl Group | A phenyl ring substituted with a fluorine atom | Fluorine can enhance metabolic stability and binding affinity of molecules. mdpi.com |

Rationale for Scholarly Investigation of this compound

The scholarly interest in a compound like this compound is primarily driven by its potential as a specialized chemical intermediate. N-(substituted phenyl)-2-chloroacetamides are recognized as important intermediates in organic synthesis for creating various derivatives. nih.govresearchgate.net The rationale for its investigation can be broken down into several key aspects:

Asymmetric Synthesis : The compound is an enantiomerically pure building block. Its precursor, (S)-1-(4-Fluorophenyl)ethylamine, is a well-established chiral amine used to introduce a specific stereocenter into a molecule. sigmaaldrich.com By using this compound, chemists can construct complex chiral molecules with a high degree of stereochemical precision, which is essential for developing modern pharmaceuticals. nih.gov

Versatile Intermediate : The chloroacetyl moiety is a versatile functional group. The reactivity of the carbon-chlorine bond allows for the straightforward introduction of new molecular fragments through substitution reactions. This makes the compound a useful starting point for creating a library of diverse derivatives for screening in drug discovery or materials science.

Medicinal Chemistry Scaffolding : The structural motifs within the molecule are relevant to medicinal chemistry. The 4-fluorophenyl group is a common feature in many drugs, as fluorine substitution can favorably alter a molecule's properties, such as metabolic stability and receptor binding affinity. mdpi.comnih.gov Chiral benzylamines are found in many pharmacologically active molecules. nih.gov Therefore, this compound serves as a valuable scaffold for the synthesis of new potential therapeutic agents.

Overview of Current Research Trajectories and Gaps for the Compound

While the individual components and related structures of this compound are well-studied, specific research focused exclusively on this exact molecule is not extensively documented in public literature. This represents a significant research gap.

Current Research Trajectories (Inferred from Related Compounds):

Synthesis of Heterocycles : Chloroacetamide derivatives are frequently used as precursors for synthesizing heterocyclic compounds, which are a cornerstone of many pharmaceuticals. nih.gov A likely research path would involve using the title compound to synthesize novel chiral heterocycles.

Development of Bioactive Agents : Research on similar chloroacetamides shows their use in developing compounds with a range of biological activities, including antimicrobial and herbicidal properties. ijpsr.info A logical trajectory would be the synthesis and biological screening of derivatives of this compound.

Elaboration into Pharmaceutical Candidates : Chiral amides serve as intermediates in the synthesis of drugs. The compound could be investigated as a key intermediate for multi-step syntheses of complex, single-enantiomer drug candidates.

Identified Research Gaps:

Physicochemical Characterization : There is a lack of published data on the detailed physicochemical properties of this compound, such as its melting point, solubility, and crystallographic structure.

Exploration of Reactivity : A systematic study of the compound's reactivity has not been published. Research is needed to explore the scope of nucleophiles that can displace the chlorine atom and the optimal conditions for these reactions.

Biological Activity Profile : The potential biological activities of the compound itself have not been reported. Screening the molecule for various pharmacological effects could reveal unforeseen therapeutic potential.

Future research should focus on the synthesis, full characterization, and exploration of the synthetic utility of this compound to fill these knowledge gaps and unlock its potential as a valuable tool in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKOSWBWXGXGRF-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro N 1s 1 4 Fluorophenyl Ethyl Acetamide

Chemo- and Regioselective Synthesis of the Core Scaffold

The core scaffold of the target molecule is the N-substituted 2-chloroacetamide (B119443) moiety. The synthesis of this class of compounds is a well-established process in organic chemistry. researchgate.net These compounds serve as important intermediates in the synthesis of various derivatives. researchgate.net The primary method for forming this scaffold involves the reaction of an amine with chloroacetyl chloride or a related chloroacetic acid derivative. ijpsr.info

The reaction is typically a nucleophilic acyl substitution. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a non-nucleophilic base is commonly employed. google.comsphinxsai.com Triethylamine (B128534) is a frequently used base for this purpose, which sequesters the HCl as triethylamine hydrochloride. google.comnih.gov The reaction is generally performed in an inert solvent like toluene, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) under mild conditions, often starting at low temperatures (e.g., in an ice bath) and then proceeding at room temperature. sphinxsai.comnih.gov This straightforward and high-yielding reaction selectively forms the desired amide bond without affecting other functional groups, demonstrating high chemo- and regioselectivity.

Enantioselective Synthesis of the (1S)-1-(4-fluorophenyl)ethylamine Precursor

The critical challenge in the synthesis of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide lies in the stereoselective construction of the chiral amine precursor, (1S)-1-(4-fluorophenyl)ethylamine. This amine is a valuable building block in the synthesis of agrochemicals and pharmaceuticals. mdpi.comyale.edu Several advanced strategies are employed to obtain this precursor in high enantiomeric purity.

Asymmetric Catalysis in Amination Reactions

Asymmetric catalysis offers a direct and atom-economical route to chiral amines. umontreal.ca Chiral catalysts are essential for these transformations, enabling the conversion of achiral starting materials into enantioenriched products. rsc.org A primary strategy involves the asymmetric reductive amination of the corresponding ketone, 4-fluoroacetophenone. This can be achieved using a chiral catalyst that facilitates the enantioselective hydrogenation of an intermediate imine.

Transition-metal catalysis, particularly with rhodium or iridium complexes featuring chiral ligands, has been successfully used for such transformations. umontreal.ca Another modern approach involves the use of chiral Frustrated Lewis Pairs (FLPs) as metal-free catalysts for asymmetric hydrogenations. rsc.org These methods generate the desired amine stereocenter in a single, highly controlled step.

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed and often recycled. sigmaaldrich.com

A prominent and highly versatile method for the asymmetric synthesis of amines is the use of tert-butanesulfinamide, developed by the Ellman laboratory. yale.edu In this approach, 4-fluoroacetophenone is first condensed with (R)-tert-butanesulfinamide to form a sulfinylimine. The subsequent diastereoselective reduction of the C=N bond, typically with a hydride reagent like sodium borohydride, is directed by the chiral sulfinyl group. The final step involves the acidic cleavage of the sulfinamide group to yield the desired (1S)-1-(4-fluorophenyl)ethylamine with high enantiomeric excess. yale.edu Other auxiliaries, such as those derived from pseudoephedrine, have also been employed in asymmetric alkylation reactions to produce a wide array of enantiomerically enriched compounds. nih.gov

Auxiliary TypeKey FeaturesTypical Reaction Sequence
(R)-tert-Butanesulfinamide High diastereoselectivity, broad substrate scope, readily cleaved auxiliary. yale.edu1. Condensation with 4-fluoroacetophenone. 2. Diastereoselective reduction of the resulting N-sulfinylimine. 3. Acidic hydrolysis to remove the auxiliary. yale.edu
Pseudoephedrine/Pseudoephenamine Forms crystalline amide derivatives, excellent stereocontrol in alkylation reactions. nih.govPrimarily used for asymmetric alkylation to form chiral carboxylic acids, which can then be converted to amines via methods like the Curtius rearrangement.
Oxazolidinones Popularized by David A. Evans, excellent for controlling stereochemistry in aldol (B89426) and alkylation reactions. wikipedia.orgAcylation of the oxazolidinone, followed by diastereoselective functionalization and subsequent cleavage of the auxiliary. wikipedia.org

Biocatalytic Resolution and Asymmetric Synthesis of Amines

Biocatalysis has emerged as a powerful "green" alternative for producing chiral amines, offering high selectivity under mild reaction conditions. researchgate.netnih.gov Two primary biocatalytic strategies are applicable for producing (1S)-1-(4-fluorophenyl)ethylamine.

The first strategy is the kinetic resolution of a racemic mixture of 1-(4-fluorophenyl)ethylamine. This process often employs lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), to selectively acylate one enantiomer, allowing the unreacted (S)-enantiomer to be separated. mdpi.com This method can achieve high enantiomeric excess (ee ≥ 95%) for the remaining amine. mdpi.com

The second, more direct strategy is the asymmetric synthesis from the prochiral ketone, 4-fluoroacetophenone, using transaminases (TAs), also known as aminotransferases. researchgate.net Specifically, ω-transaminases (ω-TAs) are highly effective for this transformation. They catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to the ketone, producing the chiral amine. researchgate.net This process can be highly enantioselective, directly yielding the desired (S)-amine. Studies have shown that optimizing reaction conditions, such as using co-solvents like DMSO to improve substrate solubility, can significantly enhance enzyme activity and conversion rates. researchgate.net

Biocatalytic MethodEnzyme ClassStarting MaterialKey Advantage
Kinetic Resolution Lipase (e.g., Novozym 435)Racemic 1-(4-fluorophenyl)ethylamineHigh enantiomeric excess of the unreacted enantiomer. mdpi.com
Asymmetric Synthesis ω-Transaminase (ω-TA)4-FluoroacetophenoneDirect formation of the desired chiral amine from a prochiral ketone; potentially 100% theoretical yield. researchgate.net

Acylation Reactions for Acetamide (B32628) Formation

The final step in the synthesis is the formation of the acetamide bond. This is achieved through the acylation of the enantiomerically pure (1S)-1-(4-fluorophenyl)ethylamine precursor with chloroacetyl chloride. ijpsr.info This reaction is a classic example of nucleophilic acyl substitution.

The reaction is typically carried out by adding chloroacetyl chloride dropwise to a solution of the amine in an inert solvent. ijpsr.infonih.gov A base, such as triethylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the reaction mixture to neutralize the hydrogen chloride that is formed as a byproduct. google.comsphinxsai.com The reaction is generally rapid and proceeds with high yield at room temperature or below. sphinxsai.com The resulting product, this compound, can then be isolated and purified through standard techniques like precipitation and recrystallization. ijpsr.infosphinxsai.com

Mechanistic Analysis of Amide Bond Formation

The reaction between (1S)-1-(4-fluorophenyl)ethylamine and chloroacetyl chloride proceeds via a nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.uk

Nucleophilic Addition: The reaction begins with the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile. It attacks the electrophilic carbonyl carbon of the chloroacetyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. libretexts.orgchemguide.co.uk

Elimination: In the second stage, the tetrahedral intermediate is unstable and collapses. The lone pair of electrons from the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the most suitable leaving group, the chloride ion, is expelled. libretexts.org

Deprotonation: The resulting species is a protonated amide. A base present in the reaction mixture (either a second molecule of the amine or an added base like triethylamine) removes the proton from the nitrogen atom. libretexts.orgchemguide.co.uk This final deprotonation step neutralizes the positive charge on the nitrogen, yielding the final, stable this compound product and a salt (e.g., ethylammonium (B1618946) chloride). libretexts.org

This two-stage mechanism is characteristic of reactions involving acyl chlorides and nucleophiles like amines. chemguide.co.uk

Optimization of Reaction Parameters for Yield and Purity

The traditional synthesis of this compound typically involves the acylation of (1S)-1-(4-fluorophenyl)ethylamine with chloroacetyl chloride. This reaction, often carried out under Schotten-Baumann conditions, is susceptible to variations in yield and purity due to several competing factors, including side reactions and racemization. wikipedia.org Consequently, the optimization of reaction parameters is crucial for achieving high efficiency and product quality.

Key parameters that are often optimized include temperature, solvent, catalyst, and the stoichiometry of reactants and bases. For instance, in a biphasic Schotten-Baumann reaction, the choice of organic solvent and the type and concentration of the aqueous base can significantly influence the reaction rate and the extent of hydrolysis of the acid chloride. cam.ac.ukorganic-chemistry.org

Recent advancements have explored the use of continuous flow reactors for the Schotten-Baumann reaction, allowing for precise control over reaction parameters. cam.ac.uk This methodology enables rapid screening of conditions to identify the optimal balance between space-time-yield and the environmental factor (E-factor). For the synthesis of this compound, a systematic study could involve varying the equivalents of chloroacetyl chloride and the base, as well as the flow rate, to minimize the formation of byproducts and maximize the yield of the desired (S)-enantiomer.

Below is an interactive data table illustrating the hypothetical effect of parameter optimization on the synthesis of this compound.

Experiment IDBase (equiv.)Temperature (°C)SolventReaction Time (h)Yield (%)Purity (%)
1Triethylamine (1.1)0Dichloromethane48595
2Triethylamine (1.5)0Dichloromethane48896
3Triethylamine (1.1)25Dichloromethane28293
4Aqueous NaOH (2.0)5Toluene39298
5Aqueous NaOH (2.0)25Toluene1.59097

Note: This data is illustrative and intended to demonstrate the impact of varying reaction parameters.

Green Chemistry Principles Applied to this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. The synthesis of this compound provides several opportunities for the implementation of these principles.

A significant portion of chemical waste originates from the use of organic solvents. Therefore, developing solvent-free or reduced-solvent synthetic methods is a key goal of green chemistry. Two promising techniques in this area are ultrasound-assisted and microwave-assisted synthesis.

Ultrasound irradiation can promote chemical reactions through acoustic cavitation, leading to shorter reaction times, higher yields, and milder reaction conditions, often without the need for a solvent. orientjchem.orgresearchgate.netorganic-chemistry.orgscielo.org.mx For the N-acylation of (1S)-1-(4-fluorophenyl)ethylamine, ultrasound-assisted synthesis could offer a significant improvement over traditional methods by enhancing the reaction rate and potentially reducing the need for a large excess of reagents. orientjchem.org

Similarly, microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, from hours to minutes, and improve yields. rsc.orgnih.govconicet.gov.arresearchgate.netrsc.org The selective heating of polar molecules by microwaves can lead to a more efficient energy transfer and a reduction in side reactions. A comparative study of conventional heating versus microwave irradiation for the synthesis of this compound would likely demonstrate the clear advantages of the latter in terms of energy efficiency and reaction speed.

The following table provides a hypothetical comparison of different synthetic methodologies.

MethodSolventEnergy SourceReaction TimeYield (%)
ConventionalDichloromethaneOil Bath4 hours85
Ultrasound-assistedNoneUltrasound30 minutes90
Microwave-assistedToluene (minimal)Microwave10 minutes95

Note: This data is for illustrative purposes.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The traditional synthesis of this compound from (1S)-1-(4-fluorophenyl)ethylamine and chloroacetyl chloride in the presence of a base like triethylamine generates triethylamine hydrochloride as a stoichiometric byproduct, which lowers the atom economy.

The theoretical atom economy can be calculated as follows:

Reactants: (1S)-1-(4-fluorophenyl)ethylamine (C₈H₁₀FN) + Chloroacetyl chloride (C₂H₂Cl₂O)

Product: this compound (C₁₀H₁₁ClFNO)

Byproduct: Hydrogen chloride (HCl)

Atom Economy = (Molecular Mass of Product / Sum of Molecular Masses of all Reactants) x 100

A more comprehensive environmental assessment is provided by a Life Cycle Assessment (LCA), which evaluates the environmental impacts of a product over its entire life cycle, from raw material extraction to disposal. unimore.itresearchgate.netlifecycleinitiative.orgethz.chicca-chem.org For the synthesis of this compound, an LCA would consider the environmental burden of producing the starting materials, the energy consumption of the synthesis process, the impact of solvent use and waste generation, and the final disposal of byproducts. Comparing the LCA of a traditional synthesis with a greener alternative, such as a biocatalytic route, would provide a quantitative measure of the improvement in environmental performance.

Development of Novel and Efficient Synthetic Routes

Beyond optimizing existing methods, the development of entirely new synthetic routes is a key area of research for improving the efficiency and sustainability of this compound production.

One of the most promising avenues is the use of biocatalysis. nih.govnih.govresearchgate.net Enzymes, such as lipases and proteases, can catalyze the acylation of amines with high enantioselectivity under mild, aqueous conditions. rsc.org A potential biocatalytic route to this compound could involve the lipase-catalyzed reaction of (1S)-1-(4-fluorophenyl)ethylamine with an activated form of chloroacetic acid, such as an ester. This approach would proceed under mild conditions and could offer excellent enantiopurity, high yields, and a significantly reduced environmental impact compared to traditional chemical methods.

Phase-transfer catalysis (PTC) represents another advanced methodology that can enhance the efficiency of the synthesis. crdeepjournal.orgphasetransfer.comprinceton.edu In a biphasic system, a phase-transfer catalyst can transport the amine from the aqueous phase to the organic phase containing the chloroacetyl chloride, thereby accelerating the reaction rate and potentially improving the yield. The use of chiral phase-transfer catalysts could also offer a route to the enantioselective synthesis of the target compound from a racemic starting amine.

Flow chemistry is another innovative approach that offers enhanced control over reaction conditions, leading to improved safety, consistency, and scalability. thieme-connect.de A continuous flow process for the synthesis of this compound could enable higher yields and purity while minimizing waste and energy consumption.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro N 1s 1 4 Fluorophenyl Ethyl Acetamide

Nucleophilic Substitution Reactions at the α-Chloro Position

The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes the α-position of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide susceptible to nucleophilic attack. This reactivity is a hallmark of α-haloamides and is central to the synthesis of a wide array of derivatives.

Exploration of Substrate Scope and Reaction Kinetics

The substrate scope for nucleophilic substitution at the α-chloro position is broad, encompassing a variety of nitrogen, oxygen, and sulfur nucleophiles. For instance, reactions with primary and secondary amines would yield the corresponding α-aminoacetamides, while reaction with alkoxides or phenoxides would result in the formation of α-alkoxy or α-aryloxyacetamides. Thiolates would similarly lead to the formation of α-thioacetamides.

Table 1: Representative Nucleophilic Substitution Reactions of α-Chloroacetamides with Various Nucleophiles

NucleophileProduct TypeGeneral Reaction ConditionsReference Compound
Benzylamineα-AminoacetamideDMSO, 55.0 °Cα-chloroacetanilides nih.gov
Hydroxide (B78521)α-HydroxyacetamideAqueous NaOHChloroacetamide herbicides acs.org
Thiophenolateα-ThioacetamideNot specifiedα-chloroacetanilides nih.gov

Stereochemical Outcomes and Inversion/Retention Studies

Given the chiral nature of this compound, the stereochemical outcome of nucleophilic substitution at the α-chloro position is of significant interest. The SN2 mechanism is characterized by an inversion of configuration at the electrophilic carbon center. This is due to the backside attack of the nucleophile, which forces the leaving group to depart from the opposite face of the molecule.

While direct experimental studies on the stereochemistry of substitution for this specific compound are not prevalent, it is highly probable that reactions proceeding through an SN2 pathway would lead to an inversion of stereochemistry at the α-carbon, resulting in the (R)-configured product. However, the potential for neighboring group participation by the amide oxygen or nitrogen, or a shift towards an SN1-like mechanism under certain conditions, could lead to retention or racemization. Kinetic studies on similar α-chloroacetanilides suggest that electronic interactions with the α-anilide substituent, rather than neighboring group participation, govern reactivity. acs.org

Hydrolysis and Degradation Pathways of the Amide Moiety

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the molecule. The rate and products of this degradation are highly dependent on the reaction conditions.

pH-Dependent Hydrolysis Kinetics and Product Profiling

The hydrolysis of chloroacetamide herbicides has been studied under various pH conditions. nih.govresearchgate.net Base-catalyzed hydrolysis can proceed through two main pathways: nucleophilic substitution of the chloride by hydroxide to form the α-hydroxyacetamide, or cleavage of the amide bond itself. acs.org The dominant pathway is influenced by the structure of the chloroacetamide. acs.org

Under acidic conditions, cleavage of both the amide and, if present, ether groups can be observed. nih.gov For this compound, acidic hydrolysis would be expected to yield chloroacetic acid and (1S)-1-(4-fluorophenyl)ethanamine. Basic hydrolysis could yield either 2-hydroxy-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide or chloroacetic acid and (1S)-1-(4-fluorophenyl)ethanamine, depending on the relative rates of nucleophilic attack at the α-carbon versus the amide carbonyl carbon.

Table 2: Expected Hydrolysis Products of this compound under Different pH Conditions

ConditionPrimary Product(s)
Acidic (e.g., HCl)Chloroacetic acid and (1S)-1-(4-fluorophenyl)ethanamine
Basic (e.g., NaOH)2-hydroxy-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide and/or Chloroacetic acid and (1S)-1-(4-fluorophenyl)ethanamine

Enzymatic Degradation in Model Systems in vitro

The amide linkage in acetamide-containing compounds can be a target for enzymatic degradation by amidases or proteases. nih.gov These enzymes catalyze the hydrolysis of the amide bond to the corresponding carboxylic acid and amine. While specific studies on the enzymatic degradation of this compound are not widely reported, research on the microbial degradation of acetamide (B32628) pesticides indicates that such pathways exist in biological systems. frontiersin.org

In an in vitro model system, incubation of this compound with a suitable amidase would be expected to yield chloroacetic acid and (1S)-1-(4-fluorophenyl)ethanamine. The kinetics of such a reaction would depend on the specific enzyme, substrate concentration, pH, and temperature.

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

Given that both substituents direct to the same positions (3 and 5), electrophilic substitution, if it occurs, would be expected to yield the 2-chloro-N-[(1S)-1-(4-fluoro-3-substituted-phenyl)ethyl]acetamide and/or the 2-chloro-N-[(1S)-1-(4-fluoro-5-substituted-phenyl)ethyl]acetamide. However, the deactivating nature of both the fluoro and the N-acetylethyl substituents would likely require harsh reaction conditions for electrophilic aromatic substitution to occur. There is no specific information in the reviewed literature detailing successful electrophilic aromatic substitution reactions on this particular molecule.

Regioselectivity and Electronic Effects of Substituents

The primary site for nucleophilic attack is the carbon atom bonded to the chlorine atom. The chemical reactivity of N-aryl 2-chloroacetamides is widely attributed to the facile displacement of the chlorine atom by various nucleophiles. researchgate.net This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net The electrophilicity of this carbon is significantly enhanced by the inductive effect of the adjacent carbonyl group and the chlorine atom, both of which are strongly electron-withdrawing. Consequently, nucleophiles will preferentially attack this position over others in the molecule.

Conversely, the chloroacetamide group, being strongly electron-withdrawing, deactivates the phenyl ring towards electrophilic aromatic substitution. This deactivation makes reactions like nitration or halogenation on the phenyl ring less favorable than they would be on an unsubstituted benzene (B151609) ring.

Table 1: Summary of Electronic Effects of Substituents

Substituent Group Inductive Effect (-I) Mesomeric Effect (+M/-M) Primary Reactive Site Influenced
Chloroacetyl (-COCH2Cl) Strong -I -M Enhances electrophilicity of α-carbon
4-Fluorophenyl Strong -I Weak +M Modulates amide reactivity and phenyl ring activation
Chlorine (-Cl) Strong -I Weak +M Makes attached carbon a leaving group
Fluorine (-F) Strong -I Weak +M Influences electron density of the phenyl ring

Reductive Transformations of Specific Functional Groups

The structure of this compound contains two primary functional groups susceptible to reduction: the amide and the carbon-chlorine bond. The selective reduction of one group in the presence of the other is a key challenge in synthetic chemistry.

Reduction of the Amide: The amide functional group is relatively stable and requires potent reducing agents for transformation. The most common method for reducing amides to amines is using strong hydride reagents like lithium aluminum hydride (LiAlH4). This reaction would convert the acetamide group into a diamine, specifically N1-ethyl-N2-[(1S)-1-(4-fluorophenyl)ethyl]ethane-1,2-diamine. The reaction proceeds by nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by elimination of the oxygen atom to form an intermediate iminium ion, which is then further reduced by another hydride equivalent. masterorganicchemistry.com

More contemporary and milder methods for amide reduction have been developed, utilizing various silane (B1218182) reagents in combination with catalysts. These methods often offer better chemoselectivity, allowing for the reduction of amides in the presence of other sensitive functional groups. masterorganicchemistry.com

Reduction of the Halogen: The carbon-chlorine bond can be reduced to a carbon-hydrogen bond through a process known as reductive dehalogenation. This transformation effectively replaces the chlorine atom with hydrogen, yielding N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide. Several methods can achieve this:

Catalytic Hydrogenation: This involves treating the compound with hydrogen gas (H2) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This method is often clean and efficient.

Dissolving Metal Reduction: Reagents such as sodium in liquid ammonia (B1221849) can be used to effect the reduction of alkyl halides.

Hydride Reagents: While strong hydrides like LiAlH4 primarily target the amide, certain conditions or milder hydride reagents might selectively reduce the C-Cl bond, although this can be challenging to control.

Table 2: Potential Reductive Transformations and Products

Functional Group Reagent / Condition Product

Thermal and Photochemical Stability in Controlled Environments

Thermal Stability: The thermal stability of a compound is its ability to resist decomposition at high temperatures. For N-aryl amides, thermal decomposition often involves complex reaction pathways. Studies on related N-aryl acetamide compounds have shown them to be thermally stable up to temperatures around 225-300°C. jocpr.com The decomposition behavior is highly dependent on the molecular structure, including the nature and position of substituents on the aryl ring. jocpr.com For this compound, pyrolysis would likely lead to fragmentation, possibly through the cleavage of the amide bond or the C-Cl bond, generating smaller, volatile molecules. The presence of the aromatic ring generally imparts a degree of thermal stability compared to purely aliphatic amides.

Photochemical Stability: The photochemical stability relates to how the molecule behaves when exposed to light, particularly ultraviolet (UV) radiation. The 4-fluorophenyl group and the amide carbonyl group are chromophores, meaning they can absorb UV light. Upon absorption of a photon, the molecule is promoted to an excited electronic state, from which it can undergo various chemical reactions.

For chloroacetamide compounds, a primary photochemical reaction is the homolytic cleavage of the C-Cl bond. dtu.dknih.gov This process generates a carbon-centered radical and a chlorine radical. These highly reactive radical species can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or recombination, leading to a mixture of degradation products. dtu.dk Studies on chloroacetamide herbicides have shown that UV treatment leads to dechlorination, hydroxylation, and cyclization reactions. nih.gov Therefore, under controlled photochemical conditions, this compound is expected to be unstable, undergoing degradation primarily initiated by the cleavage of its carbon-chlorine bond.

Computational and Theoretical Chemistry Studies on 2 Chloro N 1s 1 4 Fluorophenyl Ethyl Acetamide

Theoretical Prediction of Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining molecular structure. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts, aiding in spectral assignment and structural confirmation. nih.govscispace.com

The prediction process typically involves:

Conformational Search: Identifying the lowest energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of all stable conformations in solution.

Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional and basis set.

Chemical Shift Calculation: Calculating the magnetic shielding tensors for the optimized structures, often using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net

Referencing and Scaling: The calculated absolute shielding values are converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), and often applying a linear scaling factor to correct for systematic errors.

For analogues like N-(4-fluorophenyl) chloroacetamide, experimental NMR data provides a basis for comparison. For example, the ¹H NMR spectrum of this analogue shows characteristic signals for the chloromethyl protons (Cl-CH₂), aromatic protons (Ar-H), and the amide proton (NH). The ¹³C NMR spectrum reveals signals for the chloromethyl carbon and the aromatic carbons.

Table 1: Experimental NMR Chemical Shifts for the Analogue N-(4-fluorophenyl) chloroacetamide

NucleusAssignmentChemical Shift (δ, ppm)
¹HCl-CH₂4.369 (singlet)
¹HAr-H7.122–7.226 (triplet)
¹HAr-H7.588–7.675 (multiplet)
¹HNH10.337 (singlet)
¹³CCl-CH₂43.688

Computational predictions for 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide would be expected to show distinct signals for the additional ethyl group (CH and CH₃), with their precise chemical shifts being highly sensitive to the molecule's three-dimensional conformation. nih.gov

Infrared (IR) Vibrational Frequency Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. DFT calculations are widely used to compute harmonic vibrational frequencies, which can be compared with experimental IR spectra to aid in band assignment. nih.govacs.org

Theoretical IR analysis involves calculating the second derivatives of the energy with respect to the atomic coordinates for an optimized molecular structure. The resulting vibrational modes and their intensities are then used to generate a theoretical spectrum. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.netresearchgate.net

For acetamide (B32628) derivatives, key vibrational bands include:

N-H stretching: Typically observed in the 3200-3400 cm⁻¹ region.

C=O stretching (Amide I band): A strong absorption usually found between 1630-1690 cm⁻¹. nih.gov

N-H bending (Amide II band): Located around 1510-1570 cm⁻¹. nih.gov

C-N stretching: Occurring in the 1200-1400 cm⁻¹ range.

C-Cl stretching: Generally found in the 600-800 cm⁻¹ region.

Studies on related N-phenylacetamides have successfully used DFT to correlate calculated vibrational modes with experimental FT-IR spectra, confirming structural features and intermolecular interactions, such as hydrogen bonding. researchgate.netacs.org

Table 2: Typical IR Absorption Frequencies for Acetamide Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium
Aromatic C-H Stretch3000 - 3100Variable
Aliphatic C-H Stretch2850 - 3000Variable
C=O Stretch (Amide I)1630 - 1690Strong
N-H Bend (Amide II)1510 - 1570Medium-Strong
C-Cl Stretch600 - 800Strong

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, including synthesis and degradation pathways. By mapping the potential energy surface (PES), researchers can identify intermediates, transition states, and determine the energetic feasibility of a proposed mechanism.

The synthesis of N-substituted 2-chloroacetamides typically involves the reaction of a primary or secondary amine with chloroacetyl chloride. nih.govresearchgate.net Computational modeling of this acylation reaction would involve:

Modeling Reactants and Products: Calculating the energies of the starting materials (e.g., (1S)-1-(4-fluorophenyl)ethanamine and chloroacetyl chloride) and the final product.

Identifying Intermediates: Locating stable intermediates, such as a tetrahedral intermediate formed upon nucleophilic attack of the amine on the carbonyl carbon.

Locating Transition States (TS): Finding the highest energy point along the reaction coordinate that connects reactants/intermediates to products. This is a critical step, as the TS structure reveals the geometry of the bond-forming and bond-breaking processes.

Similarly, degradation pathways, such as hydrolysis, can be modeled. Studies on the decomposition of N-substituted diacetamides have used DFT to investigate mechanisms involving six-membered transition states, showing how electronic effects of substituents influence the reaction barrier. nih.govpreprints.orgresearchgate.net For this compound, potential degradation could involve hydrolysis of the amide bond or nucleophilic substitution of the chlorine atom.

Once the transition state for a reaction step has been identified and its structure confirmed (typically by frequency analysis showing one imaginary frequency), its energy relative to the reactants gives the activation energy (Ea). This value is a primary determinant of the reaction rate.

Using Transition State Theory (TST), the rate constant (k) of a reaction can be estimated. The activation energy calculated via DFT provides crucial insight into the kinetics of the reaction. For instance, computational studies on the Staudinger β-lactam synthesis, which involves related intermediates, have been used to create reaction energy profiles to understand the preferential formation of different products. ugent.be Such an analysis for the synthesis of this compound could help optimize reaction conditions by identifying the rate-limiting step and predicting the formation of potential byproducts.

Molecular Docking and Binding Site Predictions in silico

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. researchgate.net It is a cornerstone of structure-based drug design and is used to predict ligand-target interactions and binding affinities.

The in silico study of ligand-target interactions provides insights into the potential biological activity of a compound. Chloroacetamide and N-phenylacetamide derivatives have been investigated as inhibitors for various biological targets. For example, covalent inhibitors containing a chloroacetamide fragment have been screened against the TEAD·YAP1 protein-protein interaction, a target in cancer therapy. nih.govrsc.org Other phenoxyacetanilide derivatives have been docked into the active site of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.netsemanticscholar.org

The docking process involves:

Preparation of Receptor and Ligand: Preparing the 3D structures of the protein target (e.g., from the Protein Data Bank) and the ligand.

Docking Simulation: Using a docking algorithm to sample a large number of possible conformations of the ligand within the binding site of the receptor.

Scoring and Analysis: Evaluating the generated poses using a scoring function that estimates the binding affinity (often expressed as a docking score or binding energy in kcal/mol). The best-scoring poses are then analyzed to identify key intermolecular interactions, such as:

Hydrogen bonds: With amino acid residues like serine, threonine, or aspartate.

Hydrophobic interactions: With nonpolar residues like leucine (B10760876), valine, or phenylalanine.

π-π stacking: Between aromatic rings of the ligand and residues like phenylalanine, tyrosine, or tryptophan.

Covalent interactions: For reactive fragments like chloroacetamides, which can form covalent bonds with nucleophilic residues like cysteine. nih.gov

Molecular docking studies on acetamide derivatives targeting various enzymes have shown that specific substitutions on the phenyl ring can significantly influence binding affinity and selectivity. nih.govnih.gov For this compound, docking could reveal potential interactions of the fluorophenyl ring and the amide group within a target's active site, guiding the design of more potent analogues.

Table 3: Example Docking Scores for Analogue Acetamide Derivatives Against Various Protein Targets

Compound TypeProtein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Example)
Phenoxyacetanilide derivativeCOX-2-8.9Arg120, Tyr355
Imidazopyridine acetamideAChE (Alzheimer's Target)-8.00Trp84, Phe330
Imidazopyridine acetamideMAO-B (Alzheimer's Target)-9.60Tyr435, Cys172
Acetamide derivativeHba protein (Sickle Cell)-182.13Not Specified

Note: Binding energies are method-dependent and provided for illustrative purposes based on literature for analogous compounds. researchgate.netnih.govresearchgate.net

Prediction of Binding Affinities and Modes of Interaction

The prediction of how a ligand, such as this compound, will bind to a biological target is a cornerstone of computational drug design. This is primarily achieved through molecular docking and molecular dynamics simulations.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, molecular docking studies would be initiated by obtaining the three-dimensional structure of a potential protein target from a repository like the Protein Data Bank (PDB). The compound's 3D structure would be generated and optimized using computational chemistry software.

Docking programs, such as AutoDock or GLIDE, would then be employed to fit the ligand into the binding site of the protein. These programs utilize scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A more negative binding energy typically indicates a more favorable and stable interaction. The docking results would also reveal the binding mode, detailing the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. For instance, the amide group of the compound could act as a hydrogen bond donor and acceptor, while the fluorophenyl ring could engage in hydrophobic and aromatic interactions.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to provide a more dynamic and detailed view of the ligand-protein complex. These simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding mode predicted by docking. An MD simulation would track the conformational changes of both the ligand and the protein, and the persistence of key intermolecular interactions throughout the simulation period. The results can help to refine the binding mode and provide a more accurate estimation of the binding free energy.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target
ParameterValue/Description
Binding Energy (kcal/mol)-8.5
Hydrogen BondsInteraction between the amide oxygen and the backbone NH of a valine residue.
Hydrophobic InteractionsThe 4-fluorophenyl group is positioned in a hydrophobic pocket lined with leucine and isoleucine residues.
Pi-Stacking InteractionsPotential interaction between the fluorophenyl ring and a phenylalanine residue.

Quantitative Structure-Activity Relationship (QSAR) Model Development Methodologies

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The development of a QSAR model for a class of compounds including this compound would follow a systematic workflow.

Dataset Selection and Preparation: The first step involves compiling a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values). The chemical structures of these compounds would be drawn and optimized to their lowest energy conformation.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated using software like DRAGON or PaDEL-Descriptor. These descriptors can be categorized as:

1D descriptors: Constitutional indices (e.g., molecular weight, number of atoms).

2D descriptors: Topological indices that describe the connectivity of atoms (e.g., Wiener index, Kier & Hall connectivity indices).

3D descriptors: Geometrical descriptors that depend on the 3D coordinates of the atoms (e.g., surface area, volume).

Physicochemical descriptors: Properties like logP (lipophilicity) and molar refractivity.

Model Development: With the calculated descriptors as independent variables and the biological activity as the dependent variable, a QSAR model is developed using statistical methods. Multiple Linear Regression (MLR) is a common approach, which generates a linear equation relating the descriptors to the activity. Other methods like Partial Least Squares (PLS) or machine learning algorithms can also be employed.

Model Validation: The developed QSAR model must be rigorously validated to ensure its statistical significance and predictive power. This is typically done through:

Internal validation: Techniques like leave-one-out cross-validation (Q²) are used to assess the model's robustness.

External validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive R-squared (pred_R²) is a key metric for this evaluation.

A statistically valid QSAR model can then be used to predict the activity of new, untested compounds, including novel derivatives of this compound, thereby guiding the synthesis of more potent molecules.

Table 2: Example of a QSAR Model Equation and its Statistical Parameters
ComponentDescription
QSAR EquationpIC50 = 0.5 * logP - 0.2 * MolecularWeight + 1.2 * TPSA + 3.5
R² (Coefficient of Determination)0.85
Q² (Cross-validated R²)0.75
pred_R² (Predictive R²)0.70

Investigation of 2 Chloro N 1s 1 4 Fluorophenyl Ethyl Acetamide’s Biological Interactions and Mechanisms in Vitro

Cellular Target Identification and Validation In Vitro

No publicly available studies were identified that investigated the cellular targets of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide.

Proteomic Profiling and Affinity-Based Probes in Cell Lines

There are no published reports on the use of proteomic profiling or affinity-based probes to identify the protein binding partners or cellular targets of this compound in any cell line.

Enzyme Inhibition and Activation Studies in Recombinant Systems or Cell Lysates

No data is available from studies examining the inhibitory or activating effects of this compound on specific enzymes using recombinant proteins or cell lysates.

Molecular Mechanisms of Action in Cellular Models

Research detailing the molecular mechanisms of action for this compound in cellular models has not been published.

Effects on Specific Intracellular Signaling Pathways in vitro

There is no information available regarding the effects of this compound on any specific intracellular signaling pathways in in vitro systems.

Modulation of Cellular Processes (e.g., cell cycle progression, apoptosis, autophagy) in Cell Culture Systems

No studies have been published that describe the modulation of cellular processes such as cell cycle progression, apoptosis, or autophagy by this compound in any cell culture system.

Structure-Activity Relationships (SAR) for Biological Mechanisms In Vitro

In the absence of any identified biological activity or mechanism of action, no structure-activity relationship studies for this compound have been reported in the scientific literature.

Systematic Chemical Modification and Functional Assays in Cell Lines

Systematic chemical modification, or Structure-Activity Relationship (SAR) studies, for the N-aryl acetamide (B32628) class of compounds reveals key insights into the molecular features that govern their activity in cell-based functional assays. For chloroacetamide derivatives, two primary regions are typically explored for modification: the N-aryl substituent and the chloroacetyl group.

Research on various acetamide-containing compounds demonstrates that the nature of the aryl group is crucial for biological potency. Studies on different series of acetamides have shown a preference for electron-withdrawing groups on the aryl ring. nih.gov In the case of this compound, the para-fluorophenyl group serves this role. Modifications involving the position and nature of the halogen on the phenyl ring can dramatically alter activity. For instance, in studies of related N-aryl acetamides, shifting a substituent from the para to meta or ortho position, or replacing fluorine with chlorine or bromine, has been shown to significantly impact inhibitory potency against specific cellular targets. nih.gov

The chloroacetyl moiety is another critical component. The presence of the chlorine atom on the alpha-carbon is often essential for the biological activity of these molecules. nih.gov Studies comparing N-(2-hydroxyphenyl)acetamide with its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl)acetamide, found that the addition of the chlorine atom was necessary for potent antifungal activity against Candida albicans. nih.gov This suggests the chloro group acts as a reactive site, potentially forming covalent bonds with biological nucleophiles, such as cysteine residues in target proteins. Replacement of this chlorine with hydrogen typically leads to a significant loss of potency. nih.gov

Functional assays in cell lines, such as human breast adenocarcinoma (MCF7) or human cervical cancer (HeLa) cells, are commonly used to evaluate the antiproliferative effects of such compounds. researchgate.netijcce.ac.ir For a compound like this compound, such assays would likely reveal dose-dependent inhibition of cell growth, which could be quantified by determining its IC50 value.

Elucidation of Key Pharmacophores for in vitro Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the N-aryl acetamide class, the key pharmacophoric features can be deduced from SAR studies.

The essential components for many biologically active chloroacetamides include:

An Electrophilic Center: The carbon atom bearing the chlorine (the α-carbon of the acetamide) acts as an electrophile. This "warhead" is crucial for covalent modification of target proteins, a common mechanism for this class of compounds.

A Hydrogen Bond Donor: The amide N-H group is a critical hydrogen bond donor, helping to anchor the molecule within a target's binding site through interactions with hydrogen bond acceptors like carbonyl oxygens or nitrogen atoms on amino acid residues. researchgate.net

A Hydrogen Bond Acceptor: The amide carbonyl oxygen serves as a primary hydrogen bond acceptor, further contributing to binding affinity. researchgate.net

A Hydrophobic/Aromatic Region: The (S)-1-(4-fluorophenyl)ethyl group provides a necessary hydrophobic and aromatic component that engages with corresponding hydrophobic pockets in the target protein. The specific stereochemistry ((S)-configuration) and the substitution pattern on the phenyl ring are critical for defining the shape and electronic profile of this region, ensuring a precise fit.

In essence, the pharmacophore can be visualized as a molecule with a reactive electrophilic group positioned at a specific distance and orientation relative to a hydrogen-bonding amide and a defined hydrophobic aromatic region. The synergy between these features dictates the compound's potency and selectivity.

Metabolic Fate and Biotransformation Pathways In Vitro

The in vitro metabolic fate of this compound is expected to follow pathways established for other chloroacetamide compounds, particularly the chloroacetamide herbicides which have been studied extensively. nih.govnih.govsemanticscholar.org These pathways primarily involve enzymatic reactions in liver fractions designed to increase water solubility and facilitate excretion.

Microsomal Stability and Metabolite Identification in Liver S9 Fractions

Microsomal stability assays, typically using human or rat liver S9 fractions or microsomes, are crucial for predicting the metabolic clearance of a compound. For chloroacetamides, metabolism is often initiated by cytochrome P450 (CYP) enzymes. nih.gov Structurally similar chloroacetamide herbicides like acetochlor (B104951) and butachlor (B1668075) are metabolized in liver microsomes to their corresponding dealkylated acetamide intermediates. nih.govnih.gov

By analogy, this compound would likely undergo several transformations. A primary metabolic pathway could involve the hydrolysis of the amide bond, catalyzed by arylamidases, to yield 2-chloroacetic acid and (S)-1-(4-fluorophenyl)ethylamine. nih.gov Another significant pathway involves the displacement of the chlorine atom via conjugation with glutathione (B108866) (GSH), a reaction that can occur both enzymatically (catalyzed by glutathione S-transferases, GSTs) and non-enzymatically.

The table below shows metabolic rates for related chloroacetamide intermediates in human and rat liver microsomes, providing a reference for the potential metabolic velocity of the subject compound.

CompoundSpeciesMetabolic Rate (nmol/min/mg protein)MetaboliteReference
CMEPAHuman0.541MEA nih.gov
CMEPARat0.308MEA nih.gov
CDEPAHuman0.841DEA nih.gov
CDEPARat0.350DEA nih.gov
AcetochlorHuman0.023CMEPA nih.gov
AcetochlorRat0.065CMEPA nih.gov
ButachlorHuman< 0.001CDEPA nih.gov
ButachlorRat0.045CDEPA nih.gov

Role of Specific Cytochrome P450 Enzymes and Other Biotransformation Enzymes in vitro

Phase I metabolism of many xenobiotics is dominated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com For chloroacetamide herbicides, studies using specific chemical inhibitors or recombinant human CYP enzymes have identified CYP3A4 and CYP2B6 as the primary isoforms responsible for their initial biotransformation. nih.govnih.gov These enzymes typically catalyze oxidative reactions, such as hydroxylation and dealkylation.

For this compound, it is highly probable that CYP3A4 and CYP2B6 would also play a significant role in its metabolism. Potential CYP-mediated reactions include:

Aromatic Hydroxylation: Addition of a hydroxyl group to the fluorophenyl ring.

Benzylic Hydroxylation: Addition of a hydroxyl group to the ethyl bridge's carbon atom adjacent to the phenyl ring.

Oxidative Dehalogenation: Removal of the chlorine atom.

Phase II biotransformation enzymes are also critical. Glutathione S-transferases (GSTs) are key in detoxifying electrophilic compounds by catalyzing the conjugation of glutathione to the electrophilic center. For this compound, GSTs would facilitate the displacement of the chloride ion, forming a glutathione conjugate, which is a common and major metabolic pathway for chloroacetamides.

Elucidation of Metabolic Transformations in Various Cellular Models

In vitro cellular models, such as cultured hepatocytes or liver-derived cell lines (e.g., HepG2), provide a more integrated view of metabolic transformations by incorporating both Phase I and Phase II enzymatic processes, as well as cellular uptake and efflux.

In a HepG2 cell model, this compound would be expected to undergo the metabolic transformations identified in liver S9 fractions. Studies on the genotoxicity of the chloroacetamide herbicide acetochlor and its metabolites in HepG2 cells have demonstrated that these compounds can induce cytotoxicity and oxidative stress. nih.gov This suggests that the metabolic products of this compound could also possess biological activity. The primary metabolites expected to be identified in such a cellular system would be the glutathione conjugate and hydroxylated derivatives of the parent compound.

Cellular Permeability and Distribution Studies In Vitro

The ability of a compound to cross cellular membranes is a fundamental determinant of its biological activity. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 cell monolayers are standard methods for assessing passive permeability.

The compound's permeability can be predicted by its physicochemical properties. While experimental data is not available, related compounds like 2-chloro-N-(4-fluorophenyl)acetamide possess characteristics that would favor cell entry. nih.gov The distribution within a cell would be influenced by its affinity for intracellular components. Due to its electrophilic nature, a portion of the compound may become covalently bound to cellular proteins and other macromolecules, leading to accumulation. This reactivity-driven distribution is a key characteristic of many α-haloacetamides and is integral to their mechanism of action.

In Vitro Permeability Assays (e.g., Caco-2, PAMPA)

No publicly available data from Caco-2 or PAMPA assays for this compound were found.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro method to predict intestinal drug absorption in humans. nih.govcreative-biolabs.com This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.gov The apparent permeability coefficient (Papp) is determined by measuring the rate at which a compound transverses this cell monolayer. nih.gov A high Papp value generally correlates with good in vivo absorption, while a low value suggests poor absorption. nih.gov

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based assay that assesses the passive diffusion of a compound across an artificial lipid membrane. evotec.com This high-throughput screening tool is valuable for predicting the passive permeability of a drug candidate. researchgate.net The assay measures a compound's ability to diffuse from a donor compartment, through a lipid-infused filter, to an acceptor compartment. Because it only accounts for passive transcellular diffusion, it is often used in conjunction with cell-based assays like the Caco-2 assay to identify other transport mechanisms such as active transport or paracellular movement. evotec.comresearchgate.net

Expected Data Table Format:

AssayApparent Permeability (Papp) (x 10-6 cm/s)Permeability Classification
Caco-2 (Apical to Basolateral)Data Not AvailableData Not Available
Caco-2 (Basolateral to Apical)Data Not AvailableData Not Available
PAMPAData Not AvailableData Not Available

Intracellular Localization and Compartmentalization Studies in Cell Lines

Information regarding the intracellular localization and compartmentalization of this compound is not available in the reviewed scientific literature.

Such studies are crucial for understanding a compound's mechanism of action, as its therapeutic effect is often dependent on its ability to reach and accumulate in specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. Techniques like fluorescence microscopy, using either intrinsically fluorescent compounds or fluorescently-labeled derivatives, and subcellular fractionation followed by analytical quantification are common methods to determine a compound's distribution within a cell.

Expected Data Table Format:

Cell LineSubcellular CompartmentConcentration / Accumulation FactorMethodology
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Future Directions and Emerging Research Avenues for 2 Chloro N 1s 1 4 Fluorophenyl Ethyl Acetamide

Development of Advanced Analytical Techniques for Detection and Quantification

To thoroughly investigate the physicochemical properties and biological fate of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide, the development of robust and sensitive analytical methods is paramount. While standard techniques provide a foundation, future research should focus on methods that address the compound's specific characteristics, such as its chirality and potential presence in complex biological matrices.

Future efforts should concentrate on establishing validated methods for high-sensitivity quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as the gold standard for quantifying low concentrations of organic molecules in biological fluids like plasma or tissue homogenates. nih.govd-nb.info Developing a specific LC-MS/MS method would be crucial for future pharmacokinetic studies. Furthermore, given the compound's chiral nature, the development of stereoselective analytical methods is essential. Chiral High-Performance Liquid Chromatography (HPLC) methods can be designed to separate the (1S)-enantiomer from its (1R)-counterpart, ensuring the stereochemical purity of synthesized batches and allowing for stereospecific biological studies. sielc.com

Table 1: Proposed Analytical Techniques for Future Research

Technique Principle Application for this compound
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. Separation and quantification of the (1S) and (1R) enantiomers; quality control of stereospecific synthesis.
LC-MS/MS Chromatographic separation followed by mass analysis of fragmented ions. Ultra-sensitive quantification in complex biological matrices (e.g., plasma, cell lysates) for pharmacokinetic and metabolism studies. mdpi.com
High-Resolution Mass Spectrometry (HRMS) Precise mass measurement to determine elemental composition. Unambiguous confirmation of identity and characterization of metabolites or degradation products.

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Definitive structural elucidation and confirmation of stereochemistry using advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy. |

Exploration of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of N-substituted chloroacetamides typically involves the acylation of an amine with chloroacetyl chloride, often in the presence of a base. nih.govnih.gov While effective, this method can involve hazardous reagents and produce stoichiometric amounts of salt waste. Future research should prioritize the development of more sustainable and efficient synthetic routes.

"Green chemistry" principles offer a roadmap for this endeavor. One promising avenue is the use of enzymatic catalysis. Enzymes like lipases or acyltransferases can catalyze amide bond formation under mild, aqueous conditions, often with high chemo- and enantioselectivity, thus reducing the need for harsh chemicals and protecting groups. unimi.itnih.govnih.govresearchgate.net Biocatalytic methods could provide a more environmentally benign route to the target compound and its analogues. nih.gov

Another advanced methodology is continuous flow chemistry. Performing the chloroacetylation in a flow reactor can offer superior control over reaction parameters such as temperature and mixing, enhancing safety, and potentially improving yield and purity. nih.govyoutube.com Flow chemistry also allows for the in-situ generation of reactive reagents, minimizing operator exposure, and can be scaled more readily than traditional batch processes. nih.govvapourtec.com

Table 2: Comparison of Synthetic Methodologies

Methodology Advantages Disadvantages Relevance to Sustainability
Conventional Batch Synthesis Well-established, straightforward. Use of hazardous reagents, potential for thermal runaways, waste generation. Low
Enzymatic Synthesis Mild conditions (aqueous, room temp), high selectivity, biodegradable catalyst. unimi.itnih.gov Slower reaction times, potential for enzyme inhibition, substrate scope limitations. High
Continuous Flow Chemistry Enhanced safety and control, improved heat/mass transfer, easy scalability, potential for automation. nih.gov Higher initial equipment cost, potential for clogging with solids. High

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. mdpi.com | Scalability can be challenging, potential for localized overheating. | Medium |

Deeper Mechanistic Elucidation of Biological Interactions In Vitro

The presence of an electrophilic chloroacetamide group suggests that the compound may act as a covalent inhibitor. The chlorine atom serves as a leaving group, allowing a nucleophilic amino acid residue (such as cysteine or histidine) on a target protein to attack the acetyl carbonyl carbon, forming a stable covalent bond. This mechanism is a key feature of many targeted therapeutic agents. nih.gov

Future in vitro research is required to identify the biological targets and elucidate the mechanism of action of this compound. Initial studies should involve broad screening against panels of various cell lines, including cancer, bacterial, and fungal lines, to identify potential areas of biological activity, as has been done for similar chloroacetamide derivatives. researchgate.netijpsr.infoneliti.com If activity is confirmed, subsequent target deconvolution studies using chemoproteomic techniques, such as activity-based protein profiling (ABPP), could identify the specific proteins that are covalently modified by the compound. Further validation would involve assays with purified enzymes or receptor binding studies to confirm the interaction and determine its functional consequences.

Table 3: Proposed In Vitro Studies for Mechanistic Elucidation

Study Type Objective Expected Outcome
Cell-Based Phenotypic Screening Identify potential therapeutic areas (e.g., anticancer, antimicrobial). Data on cytotoxicity (IC50) or minimum inhibitory concentration (MIC) against various cell lines.
Chemoproteomics (e.g., ABPP) Identify the specific protein targets that are covalently modified by the compound. A list of candidate protein targets for further validation.
Recombinant Protein Assays Confirm direct interaction with a purified target protein and quantify its effect. Measurement of binding affinity (Kd) or inhibitory constants (Ki, IC50) for a specific target.

| Site-Directed Mutagenesis | Confirm the specific amino acid residue involved in the covalent interaction. | Loss of compound activity when the putative target residue (e.g., cysteine) is mutated. |

Integration of Computational and Experimental Approaches for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the research and development process by predicting molecular properties and guiding experimental design. For this compound, integrating computational and experimental approaches can provide significant insights into its potential biological activity and help prioritize synthetic efforts.

Molecular docking simulations can be employed to predict the binding poses of the compound within the active sites of known or hypothesized protein targets. nih.gov These models can help rationalize biological data and suggest specific modifications to improve binding affinity. Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the compound-protein complex, assessing the stability of the binding pose and revealing key intermolecular interactions over time. nih.govnih.govmdpi.com

Once a set of analogues is synthesized and tested, Quantitative Structure-Activity Relationship (QSAR) models can be developed. wikipedia.org QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijapbjournal.comijnrd.org A robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby streamlining the optimization process. nih.govnih.gov

Table 4: Computational Methods for Predictive Modeling

Method Purpose Application Example
Molecular Docking Predict the preferred binding orientation of the compound to a protein target. Docking into the active site of a cysteine-containing enzyme to predict covalent bond formation.
Molecular Dynamics (MD) Simulation Simulate the movement of atoms over time to assess the stability and dynamics of the ligand-protein complex. nih.gov Simulating the docked complex to confirm the stability of the binding pose and analyze interactions with surrounding water molecules.
QSAR Modeling Develop predictive models correlating chemical structure with biological activity. Creating a model to predict the antimicrobial activity of new derivatives based on their electronic and steric properties.

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage assessment of drug-likeness to flag potential liabilities before synthesis. |

Potential for Derivatization and Scaffold Modification for Academic Exploration

The structure of this compound offers multiple points for chemical modification, making it an attractive scaffold for academic exploration and the generation of compound libraries for screening. Such derivatization is essential for establishing Structure-Activity Relationships (SAR) and optimizing for potency, selectivity, or improved physicochemical properties.

Key derivatization strategies include:

Modification of the Phenyl Ring: The 4-fluoro substituent can be moved to other positions (2- or 3-) or replaced with other functional groups (e.g., chloro, methoxy, trifluoromethyl) to probe electronic and steric effects on target binding.

Alteration of the Chloroacetyl Group: The chlorine atom can be replaced with other halogens (Br, I) to modulate reactivity. Alternatively, the entire chloroacetyl moiety could be replaced with other electrophilic "warheads" like acrylamide (B121943) or vinyl sulfone groups to target different nucleophilic residues or alter reaction kinetics.

Scaffold Hopping: For a more profound exploration, the core scaffold could be entirely redesigned. criver.com Scaffold hopping is a strategy used to identify structurally novel compounds that retain the biological activity of the original molecule. nih.gov For example, the N-(1-phenylethyl) core could be replaced with a constrained cyclic amine or other bioisosteres to explore new chemical space and potentially discover compounds with improved properties or novel intellectual property. nih.govrsc.org

Table 5: Potential Derivatization Strategies

Modification Site Rationale Example Modifications
Aromatic Ring Probe electronic and steric requirements of the binding pocket; improve metabolic stability. -Cl, -CH3, -OCH3, -CF3, -CN
Ethyl Side Chain Alter steric bulk and conformation. Replace methyl group with ethyl or cyclopropyl.
Chloroacetyl Group Modulate electrophilic reactivity and covalent binding kinetics. Bromoacetyl, acrylamide, vinyl sulfone.

| Core Scaffold (Scaffold Hopping) | Discover novel chemotypes with improved properties or new intellectual property. criver.com | Replace phenylethylamine with tetrahydroisoquinoline or other rigid scaffolds. |

Retrosynthesis Analysis

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Reactant of Route 1
2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.